molecular formula C13H26N2O3 B13555592 Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate

Cat. No.: B13555592
M. Wt: 258.36 g/mol
InChI Key: XYWAIRDBVKBBNT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a substituted 1-amino-2-hydroxypropan-2-yl moiety. This structure combines a rigid piperidine ring with functional groups that enable diverse reactivity, making it valuable in medicinal chemistry and organic synthesis. The tert-butyl group enhances steric protection of the nitrogen atom, while the amino-hydroxypropan-2-yl substituent introduces hydrogen-bonding capacity and chiral centers, which are critical for interactions with biological targets .

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-8-6-5-7-10(15)13(4,17)9-14/h10,17H,5-9,14H2,1-4H3

InChI Key

XYWAIRDBVKBBNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(C)(CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound undergoes a series of reactions, including amination and hydroxylation, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can yield a primary amine .

Scientific Research Applications

Tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 2-(1-amino-2-hydroxypropan-2-yl)piperidine-1-carboxylate, we compare it with structurally related piperidine derivatives (Table 1).

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Yield* Key Applications/Findings
This compound C13H24N2O3 256.34 Amino, hydroxyl, tert-butyl carbamate N/A Potential chiral building block for drug synthesis; hydrogen-bonding capability .
Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate C12H22N2O2 226.32 Aminoethyl, tert-butyl carbamate N/A Intermediate in peptide mimetics; exhibits moderate cytotoxicity .
Tert-butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate C17H29NO4 311.42 Cyclobutylmethyl, methoxycarbonyl 49% Photoredox-catalyzed synthesis; used in cyclobutane-based drug scaffolds .
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate C11H19N5O2 265.30 Tetrazole ring N/A High binding affinity to receptors (ΔG = -4.5 kcal/mol); stable ligand-receptor complexes .

*Synthesis yields are reported where available.

Key Structural and Functional Differences

In contrast, the tetrazole-containing derivative (tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate) exhibits strong π-π stacking and metal-coordination capabilities, leading to superior receptor binding .

Synthetic Accessibility :

  • The photoredox-catalyzed synthesis of tert-butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (49% yield) highlights the utility of radical-based methodologies for complex cyclobutane derivatives, whereas the target compound’s synthesis may require alternative strategies due to its polar functional groups .

Physicochemical Properties :

  • The hydroxyl group in the target compound increases its hydrophilicity (logP ~1.2 estimated) compared to the more lipophilic cyclobutylmethyl analog (logP ~2.5) .
  • The tert-butyl carbamate group in all compounds ensures stability under basic conditions but may limit solubility in aqueous media.

Biological Relevance: Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate demonstrates the lowest binding energy (-4.5 kcal/mol) among the analogs, suggesting its superiority in drug design for high-affinity targets . The amino-hydroxypropan-2-yl derivative’s hydrogen-bonding capacity positions it as a candidate for enzyme inhibitors or asymmetric catalysis.

Research Findings
  • Safety Profiles: Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate has documented hazards, including skin/eye irritation and respiratory toxicity, necessitating stringent safety protocols during handling . Similar precautions likely apply to the hydroxyl-containing analog.
  • Stability : The tert-butyl carbamate group in all derivatives confers stability against nucleophilic attack, but the hydroxyl group in the target compound may increase susceptibility to oxidation .

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